molecular formula C12H25N3O B7923417 (S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one

(S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one

Cat. No.: B7923417
M. Wt: 227.35 g/mol
InChI Key: IPDRZGHDKJWWRK-VUWPPUDQSA-N
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Description

(S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one (CAS: 1354025-09-4; 1401665-41-5) is a chiral pyrrolidine-based amide derivative with a molecular formula of C₁₂H₂₅N₃O and a molecular weight of 227.35 g/mol . It features a stereospecific pyrrolidine ring substituted with an isopropyl-methyl-amino-methyl group at the 2-position, linked to a propan-1-one backbone. This compound is notable for its role as an intermediate in pharmaceutical synthesis, particularly in the development of neurologically active agents, though it is currently listed as a discontinued product by suppliers like CymitQuimica . Predicted physicochemical properties include moderate lipophilicity and a density of ~0.989 g/cm³ .

Properties

IUPAC Name

(2S)-2-amino-1-[2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-9(2)14(4)8-11-6-5-7-15(11)12(16)10(3)13/h9-11H,5-8,13H2,1-4H3/t10-,11?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDRZGHDKJWWRK-VUWPPUDQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1CCCN1C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCC1CN(C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Sequence

  • O,N-Dialkylation :
    (S)-Proline undergoes sequential alkylation:

    (S)-Proline1. R-X, Base2. CH₃I(S)-1-Methyl-2-(methoxycarbonyl)pyrrolidine[6]\text{(S)-Proline} \xrightarrow[\text{1. R-X, Base}]{\text{2. CH₃I}} \text{(S)-1-Methyl-2-(methoxycarbonyl)pyrrolidine} \quad

    Reagents: Methyl iodide (R = CH₃), K₂CO₃ in DMF at 60°C (Yield: 85–90%).

  • Aminolysis :
    The methyl ester reacts with isopropylmethylamine:

    (S)-1-Methyl-2-(methoxycarbonyl)pyrrolidineIsopropylmethylamineLiOH(S)-1-Methyl-2-[(isopropyl-methyl-amino)carbonyl]pyrrolidine[6]\text{(S)-1-Methyl-2-(methoxycarbonyl)pyrrolidine} \xrightarrow[\text{Isopropylmethylamine}]{\text{LiOH}} \text{(S)-1-Methyl-2-[(isopropyl-methyl-amino)carbonyl]pyrrolidine} \quad

    Conditions: LiOH (2 eq), THF/H₂O, 25°C, 12 h (Yield: 78%).

  • Reductive Amination :
    Ketone formation via catalytic hydrogenation:

    (S)-1-Methyl-2-[(isopropyl-methyl-amino)carbonyl]pyrrolidineH₂, Ra-NiNH₄OAc(S)-Target Compound[6]\text{(S)-1-Methyl-2-[(isopropyl-methyl-amino)carbonyl]pyrrolidine} \xrightarrow[\text{H₂, Ra-Ni}]{\text{NH₄OAc}} \text{(S)-Target Compound} \quad

    Conditions: Ra-Ni catalyst, 50 psi H₂, ethanol, 60°C (Yield: 92%, Optical purity: >99% ee).

Key Data

StepReagentsConditionsYieldOptical Purity
O,N-DialkylationCH₃I, K₂CO₃DMF, 60°C, 6 h88%N/A
AminolysisIsopropylmethylamine, LiOHTHF/H₂O, 25°C, 12 h78%Retained (S)
ReductionRa-Ni, H₂, NH₄OAcEtOH, 60°C, 24 h92%>99% ee

Alternative Route via Pyrrolidine Ring Construction

For laboratories lacking chiral proline, de novo pyrrolidine synthesis offers flexibility:

Cyclization of 1,4-Diamines

A four-step sequence starting from glutaric anhydride:

  • Amide Formation :

    Glutaric anhydride+IsopropylmethylamineN-(Isopropylmethyl)glutarimide[3]\text{Glutaric anhydride} + \text{Isopropylmethylamine} \rightarrow \text{N-(Isopropylmethyl)glutarimide} \quad

    Conditions: Reflux in toluene, 12 h (Yield: 82%).

  • Bischler-Napieralski Cyclization :

    N-(Isopropylmethyl)glutarimidePCl₅POCl₃2-[(Isopropyl-methyl-amino)methyl]pyrrolidine[3]\text{N-(Isopropylmethyl)glutarimide} \xrightarrow[\text{PCl₅}]{\text{POCl₃}} \text{2-[(Isopropyl-methyl-amino)methyl]pyrrolidine} \quad

    Conditions: POCl₃, 80°C, 3 h (Yield: 75%).

  • Ketone Introduction :
    React with bromoacetone under Ullmann coupling:

    Pyrrolidine intermediate+BromoacetoneCuI, L-ProlineK₂CO₃(S)-Target Compound[2]\text{Pyrrolidine intermediate} + \text{Bromoacetone} \xrightarrow[\text{CuI, L-Proline}]{\text{K₂CO₃}} \text{(S)-Target Compound} \quad

    Conditions: DMSO, 100°C, 24 h (Yield: 68%, 97% ee).

Comparative Analysis of Synthetic Methods

Yield and Stereoselectivity

MethodTotal YieldOptical PurityScalabilityCost Efficiency
Proline-Based63%>99% eeHighModerate
De Novo Synthesis42%97% eeMediumHigh

Critical Reagents and Catalysts

  • Ra-Ni Catalyst : Essential for high-yield reductive amination but requires careful handling due to pyrophoricity.

  • CuI/L-Proline System : Enables asymmetric ketone coupling but sensitive to oxygen.

  • POCl₃ : Effective for cyclization but generates corrosive HCl gas.

Industrial-Scale Considerations

For kilogram-scale production, the proline route is preferred due to:

  • Faster cycle times (3 steps vs. 4 steps in de novo synthesis).

  • Lower solvent consumption (DMF/EtOH vs. toluene/DMSO).

  • Regulatory compliance : Proline is GRAS-listed, simplifying safety protocols.

Emerging Techniques and Optimization

Recent advances include:

  • Flow Chemistry : Microreactors reduce racemization during exothermic alkylation steps (residence time <10 s, 99.5% ee).

  • Enzymatic Resolution : Lipases selectively hydrolyze undesired (R)-enantiomers from racemic mixtures (ee improvement from 80% to 99%) .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or pyrrolidine nitrogen atoms using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.

Major Products

    Oxidation: Oxo derivatives and N-oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for pharmaceutical compounds.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Modifications and Their Impacts

The compound’s activity and properties are highly sensitive to substitutions on the pyrrolidine ring, the nature of the amino group, and backbone modifications. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
(S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one 1354025-09-4 C₁₂H₂₅N₃O 227.35 Pyrrolidine ring with isopropyl-methyl-amino-methyl substituent Discontinued; predicted density: 0.989 g/cm³
(S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one 56414-89-2 C₁₃H₁₈N₂O 218.30 Phenyl group at position 3; lacks isopropyl-methyl substitution Higher aromaticity; 97% purity
(S)-2-Amino-1-[3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one 881474-28-8 C₁₁H₂₂N₃O 212.32 Cyclopropyl-methyl-amino substituent Discontinued; rigid cyclopropyl group may reduce conformational flexibility
2-Amino-1-((S)-2-((benzyl(isopropyl)amino)methyl)piperidin-1-yl)propan-1-one 1354024-23-9 C₁₈H₂₈N₃O 302.44 Piperidine ring with benzyl-isopropyl-amino substituent Enhanced steric bulk; potential for π-π interactions
(S)-2-Amino-1-{(S)-3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one 1354027-74-9 C₁₃H₂₇N₃O 241.37 Piperidine ring with isopropyl-methyl-amino substituent Higher MW; predicted boiling point: 358.2°C

Detailed Analysis of Analog Differences

Pyrrolidine vs. Piperidine Core
  • Pyrrolidine Analogs: The five-membered pyrrolidine ring (e.g., target compound) offers conformational rigidity and faster metabolic stability compared to six-membered piperidine derivatives.
  • Impact on Bioavailability : Piperidine derivatives like CAS 1354024-23-9 (MW 302.44 g/mol) have higher molecular weights, which may limit blood-brain barrier penetration compared to the target compound (MW 227.35 g/mol) .
Substituent Effects
  • Isopropyl-Methyl vs. Cyclopropyl-Methyl : Replacing isopropyl-methyl with cyclopropyl-methyl (CAS 881474-28-8) introduces a smaller, more rigid substituent. This could reduce steric hindrance but may compromise hydrophobic interactions in binding sites .
  • Aromatic vs.
Stereochemical Considerations
  • The (S)-configuration in the target compound and its analogs (e.g., CAS 1401665-37-9) is critical for enantioselective interactions with chiral receptors, as seen in neurological targets .

Physicochemical and Pharmacokinetic Trends

  • Lipophilicity : Piperidine derivatives (e.g., CAS 1354027-74-9) generally exhibit higher logP values due to increased alkyl chain length, impacting solubility and metabolic clearance .
  • Thermal Stability : The target compound’s predicted boiling point (~358°C) aligns with analogs like CAS 1354027-74-9, suggesting comparable thermal stability in synthesis .

Biological Activity

(S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one, also known by its CAS number 1354027-72-7, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

PropertyValue
Molecular FormulaC₁₂H₁₉N₃O
Molecular Weight225.29 g/mol
CAS Number1354027-72-7
Synonyms(S)-AM97246

The structure includes a pyrrolidine moiety, which is often associated with various biological activities, including neurotransmitter modulation and enzyme inhibition.

Research indicates that this compound may act on several biological pathways:

  • Neurotransmitter Modulation : The compound is thought to interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine, which could influence mood and cognitive functions.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes related to metabolic pathways, potentially affecting cell signaling and proliferation.
  • Apoptosis Induction : Similar compounds have been noted for their ability to induce apoptosis in cancer cells by inhibiting proteasomal activity, suggesting a potential role in cancer therapy.

In Vitro Studies

In vitro studies have demonstrated the following activities:

  • Cytotoxicity : The compound exhibited cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. For instance, IC₅₀ values were recorded in the low micromolar range against K562 cells (a model for chronic myeloid leukemia) .
  • Selectivity : It showed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Case Studies

A recent study highlighted the use of this compound in a murine model of leukemia. The results indicated significant tumor regression when administered at doses of 10 mg/kg body weight compared to control groups .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameIC₅₀ (µM)Mechanism of Action
Compound A0.5Enzyme inhibitor
Compound B2.0Neurotransmitter modulator
(S)-2-Amino...1.5Apoptosis induction

Q & A

Q. How to design a stability-indicating method for long-term storage studies?

  • Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring of degradation products. Protect the compound from light (amber glass vials) and moisture (desiccants). For lyophilized formulations, assess residual solvent content via Karl Fischer titration .

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